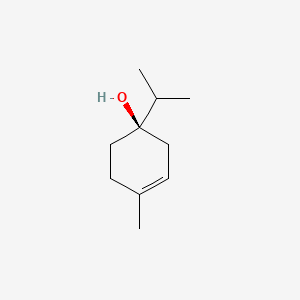

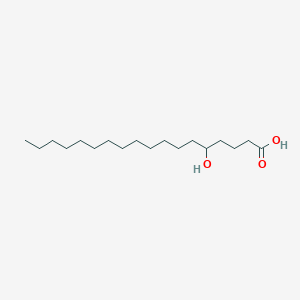

![molecular formula C27H48O B1236120 (3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1236120.png)

(3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

A cholesterol derivative found in human feces, gallstones, eggs, and other biological matter.

Wissenschaftliche Forschungsanwendungen

Structural and Conformational Studies

Steroidal compounds like this one are often subjects of structural and conformational studies, which help in understanding their biological functions and potential therapeutic applications. For example, the study of 5,22-Stigmastadien-3β-yl p-toluenesulfonate showcases the significance of molecular conformation in determining its physical and chemical properties, which are critical in drug design and synthesis (Ketuly et al., 2010).

Synthesis and Modification

Research into the synthesis and modification of steroidal compounds is a key area of application. The creation of novel derivatives can lead to the development of drugs with specific actions or improved pharmacological profiles. Studies like the synthesis of liver X receptor agonists from hydeoxycholic acid demonstrate how modifications of steroidal backbones can result in compounds with significant biological activity (Ching, 2013).

Material Science and Chemical Properties

Steroidal compounds also find applications in material science and the study of chemical properties. The analysis of cholesterol thiosalicylate, for example, delves into the molecular geometry, electronic properties, and intermolecular interactions, which are fundamental in the development of new materials and chemical sensors (Srivastava, Aleem, & Ansari, 2019).

Therapeutic Applications

While avoiding details on specific drug uses and dosages, it's notable that structural analogs of steroidal compounds are explored for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Research into androsterone derivatives as inhibitors of androgen biosynthesis provides insight into the therapeutic potential of modifying steroidal structures for specific biological targets (Djigoué et al., 2012).

Biological Studies and Disease Treatment

Finally, the use of steroidal compounds in studying disease mechanisms and treatment is a significant area of research. For instance, Sac-0601's potential in preventing retinal vascular leakage showcases the application of steroidal derivatives in addressing specific pathological conditions, opening avenues for new therapeutic strategies (Maharjan et al., 2011).

Scientific Research Applications of (3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Structural Analysis and Chemical Properties

This compound, along with its derivatives and related structures, has been extensively studied for its chemical properties and molecular structure. For instance, studies have delved into the asymmetric unit structures and the conformation about various bonds in the compound (Ketuly et al., 2010). These investigations provide crucial insights into the molecular geometry, electronic properties, and intermolecular interactions of such compounds (Srivastava et al., 2019).

Biochemical and Pharmacological Aspects

Research has also focused on the biochemical and pharmacological applications of this compound. For example, derivatives of this compound have been evaluated as inhibitors of androgen biosynthesis, highlighting their potential in the treatment of conditions related to androgen levels (Djigoué et al., 2012). Additionally, studies on liver X receptor agonists derived from related compounds have shed light on their role in regulating cholesterol metabolism, which is significant for diseases like atherosclerosis and Alzheimer's (Ching, 2013).

Therapeutic Potential in Disease Models

The therapeutic potential of derivatives of this compound has been explored in disease models. Notably, a study on Sac-0601, a pseudo-sugar derivative of cholesterol structurally similar to our compound of interest, demonstrated its effectiveness in preventing retinal vascular leakage in diabetic retinopathy, indicating potential applications in treating retinal diseases (Maharjan et al., 2011).

Eigenschaften

Molekularformel |

C27H48O |

|---|---|

Molekulargewicht |

388.7 g/mol |

IUPAC-Name |

(3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19?,20-,21-,22?,23?,24?,25?,26-,27+/m0/s1 |

InChI-Schlüssel |

QYIXCDOBOSTCEI-ONUATZFWSA-N |

Isomerische SMILES |

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Synonyme |

5 alpha Cholestan 3 alpha ol 5 alpha Cholestan 3 beta ol 5 alpha-Cholestan-3 alpha-ol 5 alpha-Cholestan-3 beta-ol 5 beta Cholestan 3 beta ol 5 beta-Cholestan-3 alpha-ol 5 beta-Cholestan-3 beta-ol beta Cholestanol beta-Cholestan-3 beta-ol, 5 beta-Cholestanol beta-ol, 5 beta-Cholestan-3 Cholestan 3 ol Cholestan-3-ol Cholestanol Cholestanol, (3alpha, 5beta)-Isomer Coprostanol Coprosterol Dihydrocholesterol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

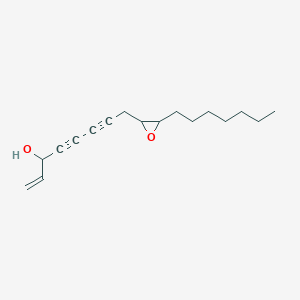

![1-[[(6R,7R)-2-Carboxy-7-[[2-[(Z)-(2-hydroxy-2-oxo-1,1-dimethylethoxy)imino]-2-(2-aminothiazole-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-ene]-3-ylmethyl]pyridinium](/img/structure/B1236037.png)

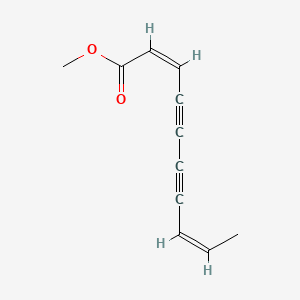

![4-Methyl-N'-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B1236045.png)

![3-ethyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B1236053.png)

![2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one](/img/structure/B1236054.png)

![(1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B1236055.png)

![6-Hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B1236057.png)

![2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1236059.png)